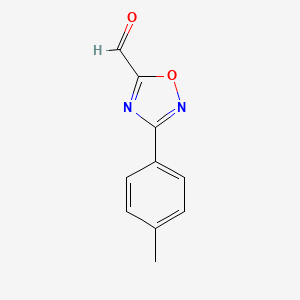

3-p-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

3-(4-methylphenyl)-1,2,4-oxadiazole-5-carbaldehyde |

InChI |

InChI=1S/C10H8N2O2/c1-7-2-4-8(5-3-7)10-11-9(6-13)14-12-10/h2-6H,1H3 |

InChI Key |

DFCIVKLADJDHLD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C=O |

Origin of Product |

United States |

Preparation Methods

Amidoxime and Carboxylic Acid Derivatives Heterocyclization

The foundational approach for 1,2,4-oxadiazole synthesis involves the condensation of amidoximes with carboxylic acid derivatives. For 3-p-tolyl-1,2,4-oxadiazole-5-carboxaldehyde, this method typically employs p-tolylamidoxime and a carboxaldehyde-containing carboxylic acid (e.g., glyoxylic acid derivatives). The reaction is facilitated by activating agents such as T3P (propane phosphonic acid anhydride) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions (60–80°C), yielding the target compound in 87–97% efficiency .

Key considerations :

- Activating agents : T3P outperforms EDC in minimizing side reactions, though its cost is higher.

- Solvent systems : Dichloromethane or tetrahydrofuran (THF) are preferred for their inertness and solubility profiles.

- Purification : Column chromatography is often required due to byproduct formation, particularly when using electron-deficient aryl groups.

Cycloaddition of Nitrile Oxides and Nitriles

An alternative route involves the 1,3-dipolar cycloaddition of p-tolylnitrile oxide with a nitrile bearing a carboxaldehyde moiety. While historically limited by poor regioselectivity, recent advancements using platinum(IV) catalysts have improved yields to ~70% under ambient conditions. However, the method’s reliance on costly catalysts and stringent anhydrous conditions limits industrial applicability.

Modern Synthetic Strategies

Vilsmeier Reagent-Mediated One-Pot Synthesis

A breakthrough method utilizes the Vilsmeier reagent (POCl₃/DMF) to activate carboxylic acids directly, enabling a one-pot synthesis from p-tolylamidoxime and 5-carboxaldehyde-substituted carboxylic acids . This protocol achieves 61–93% yields within 4–6 hours at room temperature, with simplified purification via aqueous workup.

Mechanistic insight :

- Activation : The carboxylic acid reacts with Vilsmeier reagent to form an acyloxyphosphonium intermediate.

- Nucleophilic attack : The amidoxime’s amino group attacks the activated carbonyl, leading to cyclization.

- Aromatization : Elimination of HCl and H₂O yields the 1,2,4-oxadiazole core.

Advantages :

- Avoids pre-functionalized carboxylic acid derivatives (e.g., chlorides or anhydrides).

- Compatible with acid-sensitive functional groups due to mild conditions.

Homocoupling of Chloroarylaldoximes

A 2024 study demonstrated the homocoupling of p-tolylchloroaldoxime using Cs₂CO₃ as a base, yielding 3,5-di-p-tolyl-1,2,4-oxadiazole intermediates. Subsequent oxidation of the 5-position methyl group to a carboxaldehyde (e.g., using KMnO₄/H₂SO₄) completes the synthesis. While the homocoupling step achieves 19–78% yields , the oxidation requires careful optimization to prevent over-oxidation to carboxylic acids.

Reaction conditions :

- Solvent : Dimethyl sulfoxide (DMSO) at 80°C.

- Limitations : Incompatible with aldehydes containing hydroxyl or amino groups due to side reactions.

One-Pot Synthesis Techniques

Superbase-Promoted Cyclization

In NaOH/DMSO systems, p-tolylamidoxime and ethyl glyoxylate undergo cyclization at room temperature, forming the oxadiazole ring in 11–90% yields . The carboxaldehyde is introduced via hydrolysis of the ethyl glyoxylate ester during workup. Despite its simplicity, the method’s variable yields and long reaction times (4–24 hours) hinder reproducibility.

Copper-Catalyzed Arylation-Oxidation

A novel two-stage protocol involves:

- Oxadiazole formation : Reacting p-tolylcarboxylic acid with N-isocyaniminotriphenylphosphorane (NIITP) to generate a 1,3,4-oxadiazole intermediate.

- C–H functionalization : Copper-catalyzed arylation with iodobenzene, followed by oxidation to introduce the carboxaldehyde. This approach achieves 74% overall yield but requires stringent anhydrous conditions.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Vilsmeier Activation | 61–93% | 4–6 h | One-pot, mild conditions | High reagent cost |

| Homocoupling-Oxidation | 19–78% | 12–24 h | Scalable for diaryl derivatives | Multi-step, oxidation control critical |

| Superbase Cyclization | 11–90% | 4–24 h | Solvent versatility | Variable yields |

| Copper-Catalyzed | 74% | 8 h | Late-stage functionalization capability | Complex setup, moisture-sensitive |

Chemical Reactions Analysis

Types of Reactions

3-p-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can convert the aldehyde group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Synthesis of 3-p-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde

The synthesis of this compound typically involves the reaction of appropriate arylamidoximes with carboxylic acid derivatives under specific conditions. Various methodologies have been developed to optimize yield and purity. For instance, a one-pot synthesis strategy has been reported that streamlines the process by combining multiple reaction steps into a single procedure . This method enhances efficiency and reduces the need for extensive purification.

Anticancer Activity

Research indicates that this compound and its derivatives exhibit significant anticancer properties. Studies have shown that compounds containing the oxadiazole ring can induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives of oxadiazoles have been tested against various cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC-3), demonstrating promising cytotoxic effects .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. It has been evaluated for its effectiveness against both gram-positive and gram-negative bacteria. In vitro studies have shown that derivatives exhibit potent antibacterial effects comparable to standard antibiotics . The mechanism of action often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Compounds in this class have been reported to inhibit key enzymes involved in inflammatory processes, such as lipoxygenase . This inhibition can be beneficial in treating conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Variations in substituents on the oxadiazole ring significantly influence biological activity. For instance, modifications at the 5-position can enhance anticancer potency or improve selectivity against specific cancer types .

Case Studies and Research Findings

Numerous studies have documented the pharmacological potential of this compound:

Future Perspectives

The ongoing research into this compound suggests its potential as a lead compound for drug development in various therapeutic areas such as oncology and infectious diseases. Further studies focusing on optimizing its pharmacokinetic properties and minimizing toxicity will be essential for advancing this compound into clinical applications.

Mechanism of Action

The mechanism of action of 3-p-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features, molecular weights, and key properties of 3-p-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde with analogous compounds:

Substituent Effects on Properties

- Electron-Donating Groups (e.g., p-Tolyl) : Stabilize the oxadiazole ring via resonance, increasing thermal stability.

- Electron-Withdrawing Groups (e.g., CHO, COOH) : Enhance reactivity and polarity, improving solubility in aqueous systems.

- Bulkier Substituents (e.g., Cyclopentyl) : Reduce crystallinity but improve membrane permeability in drug candidates .

Biological Activity

3-p-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a 1,2,4-oxadiazole ring substituted with a p-tolyl group and an aldehyde functional group. The synthesis typically involves the condensation of amidoximes with carboxaldehydes under acidic conditions. Various synthetic routes have been explored to optimize yield and purity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Anticancer Activity

Recent studies have shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT-116 (Colon Cancer) | 0.67 | |

| PC-3 (Prostate Cancer) | 0.80 | |

| MDA-MB-435 (Melanoma) | 6.82 |

These findings suggest that the compound could serve as a lead structure for developing new anticancer drugs.

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored. Studies indicate that compounds related to this compound exhibit activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 4 - 32 | |

| Escherichia coli | 64 - 256 | |

| Mycobacterium tuberculosis | 0.04 |

These results highlight the compound's potential in treating infections caused by resistant strains.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

The mechanism of action for this compound is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.

- Receptor Interaction : It may interact with cellular receptors that regulate apoptosis or immune responses.

- Oxidative Stress Modulation : By reducing oxidative stress markers, it could protect cells from damage.

Case Studies

Several case studies have documented the biological effects of oxadiazole derivatives:

- Study on Anticancer Activity : A study evaluated a series of oxadiazoles against multiple cancer cell lines and found that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating enhanced potency .

- Antimicrobial Efficacy : Research demonstrated that oxadiazole derivatives had superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.